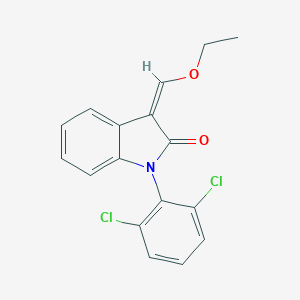
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the family of indolinone compounds and is known to selectively inhibit the activity of vascular endothelial growth factor (VEGF) receptors.
Mecanismo De Acción
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one selectively inhibits the activity of VEGF receptors, which are essential for the formation of new blood vessels. By inhibiting the activity of VEGF receptors, this compound prevents the formation of new blood vessels, which in turn inhibits tumor growth and metastasis. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis, or the formation of new blood vessels. In addition, this compound has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the activity of several other kinases, including platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for VEGF receptors. This allows researchers to selectively inhibit the activity of VEGF receptors without affecting other kinases. In addition, this compound has been extensively studied and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in some experimental setups.
Direcciones Futuras
There are several future directions for the study of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to study the effects of this compound on the immune system, as it has been shown to affect the activity of immune cells. Furthermore, the development of more soluble derivatives of this compound could improve its effectiveness in lab experiments and potential use as an anti-cancer drug.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It selectively inhibits the activity of VEGF receptors, which leads to the inhibition of angiogenesis and the induction of apoptosis in cancer cells. While this compound has several advantages for lab experiments, its low solubility in water can be a limitation. Nonetheless, there are several future directions for the study of this compound, including its potential use in combination with other anti-cancer drugs and the development of more soluble derivatives.
Métodos De Síntesis
The synthesis of 1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,6-dichloroaniline with ethyl glyoxalate, followed by the reduction of the intermediate with sodium borohydride. The resulting product is then subjected to cyclization with the help of trifluoroacetic acid to produce this compound. The overall yield of the synthesis process is around 20%.
Aplicaciones Científicas De Investigación
1-(2,6-dichlorophenyl)-3-(ethoxymethylene)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, this compound has the potential to be used as an anti-cancer drug.
Propiedades
Fórmula molecular |
C17H13Cl2NO2 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
(3Z)-1-(2,6-dichlorophenyl)-3-(ethoxymethylidene)indol-2-one |
InChI |
InChI=1S/C17H13Cl2NO2/c1-2-22-10-12-11-6-3-4-9-15(11)20(17(12)21)16-13(18)7-5-8-14(16)19/h3-10H,2H2,1H3/b12-10- |
Clave InChI |
MEFHIPKZNCNRMU-BENRWUELSA-N |
SMILES isomérico |
CCO/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CCOC=C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)

![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)

![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)


![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)